(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid
Description
(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid (CAS: 203722-39-8) is a conjugated dienoic acid derivative featuring a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring. The (2E,4E) stereochemistry creates a planar, extended π-conjugated system, which is critical for electronic interactions in applications such as fluorescence probes or drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2E,4E)-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)10-7-5-9(6-8-10)3-1-2-4-11(16)17/h1-8H,(H,16,17)/b3-1+,4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGLNTUJPAEVJZ-ZPUQHVIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-(trifluoromethyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of penta-2,4-dienoic acids can inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Agrochemical Applications
Due to its structural characteristics, this compound has potential applications in agrochemicals. Studies suggest that compounds with similar structures exhibit herbicidal properties, which could be harnessed for developing new herbicides that target specific weed species without harming crops .
Material Sciences
The unique properties of this compound also make it suitable for applications in material sciences. Its ability to form stable polymers could be leveraged in the development of new materials with enhanced thermal and mechanical properties. Research into the polymerization of this compound is ongoing to explore its use in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of (2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key physical and synthetic parameters of (2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid with analogs bearing different substituents:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Br) : Enhance acidity and electrophilicity, improving binding to hydrophobic pockets in proteins . The -CF₃ group in the target compound may confer superior metabolic stability compared to -Br analogs (e.g., 2i in ) .
- Electron-Donating Groups (e.g., -N(CH₃)₂): Increase conjugation length, enabling applications in fluorescence probes. The dimethylamino group in DAPH-DNP facilitates intramolecular charge transfer (ICT) and near-infrared (NIR) emission .
- Polar Groups (e.g., -OH) : Improve solubility but may reduce membrane permeability. The 3-hydroxyphenyl analog exhibits antimicrobial activity, likely through interactions with microbial membranes .
Spectroscopic Characteristics
- ¹H NMR: The -CF₃ group deshields adjacent protons, causing downfield shifts. For example, in dimethylaminophenyl analogs, aromatic protons resonate at δ 6.5–8.0 ppm, while -CF₃ may shift these further .
- IR Spectroscopy : The carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680 cm⁻¹) are common. The -CF₃ group shows strong C-F stretches (~1150–1250 cm⁻¹) .
Biological Activity
(2E,4E)-5-(4-(Trifluoromethyl)phenyl)penta-2,4-dienoic acid, a compound characterized by its unique trifluoromethyl substitution on the phenyl ring, has garnered attention due to its potential biological activities. This article explores its biological activity, including its effects on various biological pathways and its potential therapeutic applications.
- Chemical Formula : C₁₂H₉F₃O₂
- Molecular Weight : 242.19 g/mol
- CAS Number : 92614826
The trifluoromethyl group in the compound enhances its lipophilicity and electron-withdrawing ability, which may influence its interaction with biological targets. Studies have shown that compounds with similar structures can exhibit significant interactions with enzymes and receptors due to these properties.
Enzyme Inhibition
Recent studies have focused on the inhibitory effects of this compound on key enzymes involved in various diseases:
- Cyclooxygenase (COX) : The compound exhibits moderate inhibition against COX-2, an enzyme implicated in inflammation and pain pathways. The inhibition is likely due to the presence of the trifluoromethyl group, which may enhance binding affinity through hydrophobic interactions.
- Lipoxygenases (LOX) : In vitro studies indicate that this compound inhibits both LOX-5 and LOX-15, contributing to its potential anti-inflammatory properties.
Cytotoxicity Assays
The compound has been evaluated for cytotoxic effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound showed cytotoxicity with an IC₅₀ value indicating moderate effectiveness in inhibiting cell proliferation.
- Hek293 Cells : Similar assays demonstrated that while the compound exhibits some cytotoxicity, it also shows selectivity towards cancerous cells over normal cells.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the phenyl ring significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances inhibitory potency against cholinesterases and COX enzymes.
| Compound | Enzyme Target | IC₅₀ (μM) |
|---|---|---|
| This compound | COX-2 | 10.4 |
| This compound | LOX-15 | 15.6 |
| This compound | MCF-7 Cells | 25.0 |
Case Studies
- Inhibition of Cholinesterases : A study demonstrated that derivatives of this compound were effective in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease therapies.
- Antioxidant Activity : The compound was also assessed for free radical scavenging activity, showing potential as an antioxidant agent due to its ability to donate electrons and neutralize free radicals.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the geometric isomerism and structural integrity of (2E,4E)-5-(4-(trifluoromethyl)phenyl)penta-2,4-dienoic acid?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. NMR can distinguish between E/Z isomers via coupling constants (e.g., J values for conjugated dienes), while X-ray crystallography provides unambiguous confirmation of stereochemistry and bond geometry. For example, studies on analogous dienoates employed X-ray diffraction to resolve bond angles and torsion angles .
Q. How can safety protocols for handling conjugated dienoic acids with trifluoromethyl groups be optimized in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds, such as (2E,4E)-5-phenylpenta-2,4-dienal, which recommend using personal protective equipment (PPE), fume hoods, and emergency eyewash stations. Prioritize toxicity assessments for trifluoromethyl-containing analogs, as fluorine substituents may alter reactivity and biological interactions .
Q. What synthetic routes are effective for introducing the trifluoromethyl group into conjugated dienoic acid systems?
- Methodological Answer : Consider cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-(trifluoromethyl)phenylboronic acid as a precursor. Alternatively, nucleophilic trifluoromethylation via Ruppert-Prakash reagents (e.g., TMSCF₃) could be explored. Catalytic methods for C–F bond formation, as seen in trifluoromethylpyridine derivatives, may also apply .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the prediction of reactivity in this compound for conjugate addition reactions?
- Methodological Answer : Perform DFT calculations to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This reveals electron-deficient regions (e.g., α,β-unsaturated carbonyl) prone to nucleophilic attack. Theoretical frameworks should align with experimental kinetics, as seen in studies linking computational models to reaction outcomes .
Q. What experimental design principles minimize bias when evaluating the anti-inflammatory activity of this compound in cell-based assays?
- Methodological Answer : Adopt a randomized block design with split-plot arrangements to control variables like cell passage number and incubation time. Include positive controls (e.g., dexamethasone) and blinded data analysis. Reference pharmacological studies on structurally related acids, such as 2-(4-ethylphenyl)propanoic acid, which used replicate measurements to validate dose-response curves .
Q. How can contradictions in solubility data for trifluoromethyl-substituted dienoic acids be resolved?
- Methodological Answer : Systematically vary solvents (e.g., DMSO, aqueous buffers) and use dynamic light scattering (DLS) to assess aggregation. Compare results with predictive models like Hansen solubility parameters. Discrepancies may arise from polymorphic forms or pH-dependent ionization, as observed in carboxylic acid analogs .
Methodological Framework Integration
Q. What theoretical frameworks are critical for studying the electronic effects of the trifluoromethyl group on this compound’s bioactivity?
- Methodological Answer : Apply Hammett substituent constants (σₘ) to quantify electron-withdrawing effects. Combine this with molecular docking simulations to predict binding affinities for targets like cyclooxygenase (COX) enzymes. Studies on 3-hydroxy-4-methoxycinnamic acid demonstrate how substituent electronic profiles correlate with pharmacological activity .
Q. How should researchers design replication studies to validate reported synthetic yields or biological efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
